molecular formula C12H14N2O3 B14444062 N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide CAS No. 77694-35-0

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide

Cat. No.: B14444062
CAS No.: 77694-35-0
M. Wt: 234.25 g/mol
InChI Key: NBRPJIVBLOVBDB-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide is a chemical compound characterized by its unique structure, which includes a picolinamide moiety and a 5,5-dimethyl-2-oxotetrahydro-3-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide typically involves the reaction of picolinamide with a suitable precursor of the 5,5-dimethyl-2-oxotetrahydro-3-furyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve steps such as esterification, amidation, and cyclization to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinamide derivatives.

Scientific Research Applications

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide
  • N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)succinimide

Uniqueness

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)picolinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

77694-35-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-(5,5-dimethyl-2-oxooxolan-3-yl)pyridine-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-9(11(16)17-12)14-10(15)8-5-3-4-6-13-8/h3-6,9H,7H2,1-2H3,(H,14,15)

InChI Key

NBRPJIVBLOVBDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC=CC=N2)C

Origin of Product

United States

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